molecular formula C22H39N3O3 B14624748 N-hexadecanoyl-histidine CAS No. 55258-12-3

N-hexadecanoyl-histidine

Cat. No.: B14624748
CAS No.: 55258-12-3
M. Wt: 393.6 g/mol
InChI Key: XHUZOURAPKCNRA-FQEVSTJZSA-N
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Description

N-hexadecanoyl-histidine is a synthetically prepared N-acyl amino acid (NAAA) belonging to the broader class of fatty acid amides. This compound features a histidine moiety conjugated to a hexadecanoyl (palmitoyl) fatty acid chain via a stable amide bond. As a member of the N-acyl aromatic amino acid sub-class, it is structurally related to endocannabinoid-like signaling lipids and is of significant interest for investigating novel biological pathways . The histidine component provides a unique imidazole side chain, which is known to confer metal-chelating properties and acid-base reactivity, potentially influencing the molecule's interaction with biological targets . Researchers utilize this and related N-acyl amino acids to probe their potential roles in cellular communication, with studies suggesting interactions with various enzymes and receptors involved in metabolic and inflammatory processes. The presence of the long acyl chain enhances lipophilicity, making it a candidate for studies on membrane interaction and bioavailability. This product is intended for use as a standard in analytical chemistry, biochemistry, and cell biology research. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

55258-12-3

Molecular Formula

C22H39N3O3

Molecular Weight

393.6 g/mol

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C22H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(26)25-20(22(27)28)16-19-17-23-18-24-19/h17-18,20H,2-16H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t20-/m0/s1

InChI Key

XHUZOURAPKCNRA-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported chemical route involves activating hexadecanoic acid (palmitic acid) with carbodiimide reagents. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the formation of an active ester intermediate, which subsequently reacts with the α-amino group of histidine. Catalytic 4-dimethylaminopyridine (DMAP) enhances acylation efficiency by stabilizing the transition state. Typical conditions involve anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding 60–85% crude product.

Reaction Scheme :
$$
\text{Hexadecanoic acid} + \text{Histidine} \xrightarrow{\text{DCC/DMAP}} \text{N-Hexadecanoyl-histidine} + \text{Dicyclohexylurea}
$$

Acyl Chloride Aminolysis

Direct aminolysis using hexadecanoyl chloride offers a high-yield alternative. Histidine is suspended in a biphasic solvent system (e.g., THF/water) with sodium bicarbonate to neutralize HCl byproducts. This method achieves >90% conversion within 2–4 hours but requires stringent pH control to minimize histidine’s zwitterionic interference. Purification via recrystallization from ethanol/water mixtures removes unreacted fatty acid.

Enzymatic Synthesis

Lipase-Catalyzed Acylation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free acylation under mild conditions. Histidine methyl ester reacts with hexadecanoic acid ethyl ester at 50–70°C, achieving 70–80% yield with negligible racemization. Enzyme reuse for 5–10 cycles is feasible, reducing production costs.

Aminoacylase-Catalyzed Condensation

Recombinant aminoacylases (e.g., Paraburkholderia monticola PmAcy) catalyze direct condensation of histidine and activated fatty acids (e.g., hexadecanoyl-AMP). PmAcy exhibits a turnover number (kcat) of 773 s−1 for N-lauroyl-L-alanine at 75°C, suggesting adaptability for this compound synthesis. Thermostability (Topt = 75°C) and pH tolerance (5.5–8.0) make this method industrially viable.

Industrial-Scale Production

Solid-Phase Peptide Synthesis (SPPS) Adaptations

This compound is synthesized via Fmoc/t-Bu SPPS protocols on Wang resin. Palmitic acid is coupled to resin-bound histidine using HBTU/HOBt activation, followed by trifluoroacetic acid (TFA) cleavage. This approach achieves >95% purity, with >10 kg/batch yields reported in pilot studies.

Continuous-Flow Reactor Systems

Microfluidic reactors optimize reaction kinetics by maintaining precise stoichiometric ratios. Hexadecanoyl chloride and histidine solutions are mixed at 0.5 mL/min under nitrogen, achieving 98% conversion in <30 minutes. In-line HPLC monitoring enables real-time quality control.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients resolves this compound from byproducts (retention time: 12.3 min). Preparative HPLC scales to 50 g/batch with >99% purity.

Spectroscopic Validation

  • MS (ESI+) : m/z 394.3 [M+H]+, 416.3 [M+Na]+.
  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, imidazole), 4.45 (m, 1H, α-CH), 2.15 (t, 2H, COCH2), 1.25 (br s, 28H, aliphatic chain).

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis SPPS
Yield (%) 60–90 70–85 90–95
Racemization Risk Moderate Low Negligible
Scalability High Moderate High
Solvent Waste (L/kg) 50–100 10–20 5–10
Cost (USD/g) 120–150 200–250 300–400

Challenges and Innovations

Racemization Suppression

Histidine’s α-amino group is prone to racemization during acylation. In situ IR monitoring and low-temperature (−20°C) reactions reduce enantiomeric excess (ee) loss to <2%. Chiral auxiliaries (e.g., Oppolzer’s sultam) further stabilize the intermediate.

Green Chemistry Initiatives

Enzyme engineering (e.g., Candida antarctica lipase mutants) enables aqueous-phase synthesis, eliminating organic solvents. Photocatalytic activation using TiO2 nanoparticles reduces energy consumption by 40%.

Chemical Reactions Analysis

Types of Reactions: N-hexadecanoyl-histidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-hexadecanoyl-histidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexadecanoyl-histidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and participate in signaling cascades. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares N-hexadecanoyl-histidine with other N-acyl amino acids and fatty amides:

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Chain Amino Acid/Residue Key Functional Groups Potential Applications
This compound C₂₂H₃₉N₃O₃ 393.299 C16:0 L-Histidine Imidazole, carboxylate Drug delivery, surfactants, chelators
N-Oleoyl tyrosine C₂₇H₄₃N₃O₄ 445.319 C18:1 L-Tyrosine Phenolic -OH, carboxylate Anti-inflammatory agents
N-Stearoyl serine C₂₁H₄₁NO₄ 371.304 C18:0 L-Serine Hydroxyl, carboxylate Cosmetic emulsifiers
N-Linoleoyl valine C₂₃H₄₁NO₃ 379.309 C18:2 L-Valine Branched alkyl, carboxylate Membrane permeability enhancers
N-Stearoyl arginine C₂₃H₄₆N₄O₃ 426.357 C18:0 L-Arginine Guanidino, carboxylate Antimicrobial agents
Hexadecanamide, N-(4-hydroxyphenyl) C₂₂H₃₇NO₂ 347.530 C16:0 4-Hydroxyphenyl Phenolic -OH, amide Polymer additives

Key Comparative Insights

Acyl Chain Variations
  • Chain Length: this compound (C16:0) is shorter than stearoyl (C18:0) and oleoyl (C18:1) derivatives, reducing its lipophilicity compared to C18 analogs. This may enhance solubility in aqueous systems .
  • Unsaturation: Unlike linoleoyl (C18:2) or oleoyl (C18:1) groups, the saturated C16 chain in this compound reduces oxidative instability but increases melting points, favoring solid-phase applications .
Amino Acid/Residue Differences
  • Imidazole vs. Phenolic -OH: The imidazole ring in this compound provides pH-responsive behavior (pKa ~6.0), enabling metal chelation and protonation-dependent interactions. In contrast, N-oleoyl tyrosine’s phenolic -OH group (pKa ~10) is less reactive under physiological conditions .
  • Guanidino vs. Carboxylate: N-Stearoyl arginine’s guanidino group (pKa ~12.5) offers strong cationic charge, enhancing antimicrobial activity, whereas this compound’s carboxylate group (pKa ~2.3) contributes to anionic character at neutral pH .
Physicochemical Properties
  • logP Estimates: this compound (logP ~4.5) is less lipophilic than N-stearoyl arginine (logP ~5.8) but more hydrophobic than N-stearoyl serine (logP ~3.2) due to the imidazole’s polarity .

Q & A

Q. What are the validated methods for synthesizing and characterizing N-hexadecanoyl-histidine?

this compound (NAHis 16:0; C₂₂H₃₉N₃O₃, MW 393.299142) can be synthesized via acylation of L-histidine with hexadecanoic acid derivatives. Key steps include:

  • Acylation : Use N-hydroxysuccinimide (NHS) esters or carbodiimide coupling agents to activate the fatty acid for conjugation with histidine’s α-amino group .
  • Purification : Employ reverse-phase HPLC with C18 columns and a mobile phase gradient of acetonitrile/water (0.1% TFA) to isolate the product.
  • Characterization : Validate purity and structure using:
    • NMR (¹H and ¹³C) to confirm acylation at the histidine residue.
    • Mass spectrometry (MS) for accurate molecular weight verification .
  • Quality Control : Follow regulatory guidelines for amino acid derivatives, including residual solvent analysis (e.g., GC-MS) and chiral purity assessment (e.g., chiral HPLC) .

Q. How can researchers ensure reproducibility in preclinical studies involving this compound?

  • Documentation : Adhere to NIH guidelines for reporting experimental conditions (e.g., animal strain, dosing regimen, vehicle used) to enable replication .
  • Standardized Protocols : Use certified reference materials (e.g., L-histidine Pharmaceutical Secondary Standards) for calibration .
  • Statistical Rigor : Predefine sample sizes using power analysis and report effect sizes with 95% confidence intervals .

Advanced Research Questions

Q. How do discrepancies in this compound’s bioactivity data arise between in vitro and in vivo models, and how can they be resolved?

  • Source of Discrepancies :
    • Solubility : NAHis 16:0’s hydrophobicity may reduce bioavailability in vivo. Use lipid-based carriers (e.g., liposomes) to enhance solubility .
    • Metabolic Stability : In vivo enzymatic hydrolysis of the amide bond may alter activity. Validate metabolite profiles using LC-MS/MS .
  • Resolution Strategies :
    • Conduct parallel in vitro (e.g., cell-based assays) and in vivo (e.g., pharmacokinetic studies) experiments to correlate dose-response relationships .
    • Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

Q. What advanced techniques are recommended for studying this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or receptors (e.g., G protein-coupled receptors) to predict binding affinities .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized histidine receptors .
  • Cryo-EM : Resolve structural changes in target proteins upon NAHis 16:0 binding .

Q. How should researchers address contradictory findings in NAHis 16:0’s mechanistic pathways?

  • Data Triangulation : Combine omics approaches (e.g., transcriptomics, proteomics) to identify consensus pathways .
  • Dose-Response Analysis : Test a wide concentration range to distinguish primary effects from off-target interactions .
  • Independent Validation : Collaborate with external labs to replicate key experiments using blinded samples .

Methodological Best Practices

Q. What analytical workflows are optimal for quantifying this compound in complex biological matrices?

Step Method Key Parameters
ExtractionSolid-phase extraction (SPE)C18 cartridges, methanol elution
SeparationUPLC with BEH C18 columnGradient: 5–95% acetonitrile in 10 min
DetectionHigh-resolution MS (Q-TOF)ESI+ mode, m/z 393.2991 ± 5 ppm
ValidationFDA bioanalytical guidelinesAccuracy (85–115%), precision (CV <15%)

Q. How can researchers design robust dose-response studies for NAHis 16:0 in cellular models?

  • Cell Line Selection : Use histidine receptor-overexpressing lines (e.g., HEK293T transfected with GPCRs) to enhance signal-to-noise ratios .
  • Dose Range : Span 3–5 logs (e.g., 1 nM–100 μM) to capture EC₅₀ values .
  • Controls : Include vehicle (e.g., DMSO ≤0.1%) and untreated controls to assess baseline activity .

Data Reporting and Compliance

Q. What ethical and regulatory considerations apply to studies involving this compound?

  • Animal Studies : Follow ARRIVE guidelines for reporting, including randomization and blinding protocols .
  • Human Subjects : If applicable, obtain IRB approval and document informed consent for biomarker studies .
  • Data Sharing : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) to enhance transparency .

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